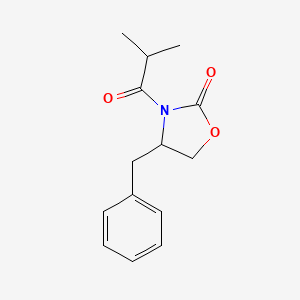
4-Benzyl-3-(2-methylpropanoyl)-1,3-oxazolidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-4-Benzyl-3-isobutyryloxazolidin-2-one is a chiral oxazolidinone derivative. This compound is notable for its use as a chiral auxiliary in asymmetric synthesis, which is a crucial process in the production of enantiomerically pure compounds. The presence of the benzyl and isobutyryl groups enhances its utility in various chemical reactions, making it a valuable tool in organic chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-Benzyl-3-isobutyryloxazolidin-2-one typically involves the reaction of (S)-4-benzyl-2-oxazolidinone with isobutyryl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
On an industrial scale, the production of (S)-4-Benzyl-3-isobutyryloxazolidin-2-one follows similar synthetic routes but with optimizations for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, industrial processes may employ automated purification systems to ensure consistent product quality.
化学反応の分析
Types of Reactions
(S)-4-Benzyl-3-isobutyryloxazolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the oxazolidinone ring or the benzyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or alkoxides can be employed under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzyl alcohol or benzaldehyde derivatives, while reduction can produce various reduced forms of the oxazolidinone ring.
科学的研究の応用
(S)-4-Benzyl-3-isobutyryloxazolidin-2-one is widely used in scientific research due to its versatility:
Chemistry: It serves as a chiral auxiliary in asymmetric synthesis, aiding in the production of enantiomerically pure compounds.
Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It plays a role in the development of drugs, particularly those requiring chiral purity for efficacy.
Industry: The compound is utilized in the production of fine chemicals and specialty materials.
作用機序
The mechanism by which (S)-4-Benzyl-3-isobutyryloxazolidin-2-one exerts its effects is primarily through its role as a chiral auxiliary. It facilitates the formation of chiral centers in target molecules by providing a stereocontrolled environment during chemical reactions. This is achieved through the formation of diastereomeric intermediates, which can be selectively manipulated to yield the desired enantiomer.
類似化合物との比較
Similar Compounds
(S)-4-Benzyl-2-oxazolidinone: Lacks the isobutyryl group but serves a similar function as a chiral auxiliary.
(S)-4-Isopropyl-3-isobutyryloxazolidin-2-one: Similar structure with an isopropyl group instead of a benzyl group.
(S)-4-Phenyl-3-isobutyryloxazolidin-2-one: Contains a phenyl group in place of the benzyl group.
Uniqueness
(S)-4-Benzyl-3-isobutyryloxazolidin-2-one is unique due to the combination of the benzyl and isobutyryl groups, which enhance its reactivity and selectivity in asymmetric synthesis. This makes it a preferred choice in the synthesis of complex chiral molecules.
特性
IUPAC Name |
4-benzyl-3-(2-methylpropanoyl)-1,3-oxazolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO3/c1-10(2)13(16)15-12(9-18-14(15)17)8-11-6-4-3-5-7-11/h3-7,10,12H,8-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUIYUSOHHCEUTC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N1C(COC1=O)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
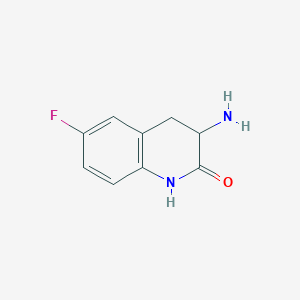
![(4Z)-4-[2-(4-ethoxyphenyl)hydrazinylidene]-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B14801407.png)
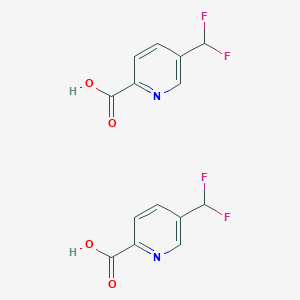
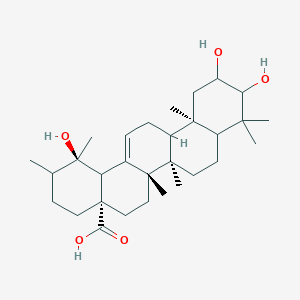
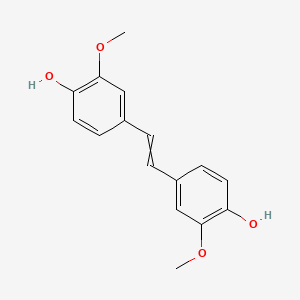
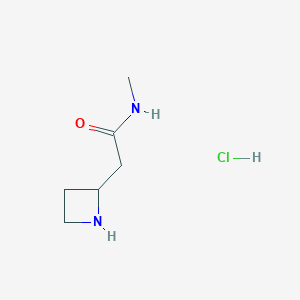
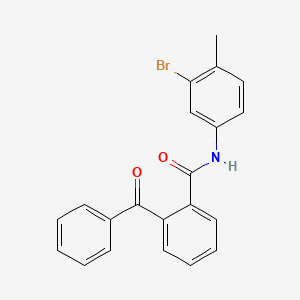
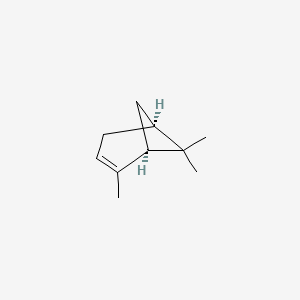
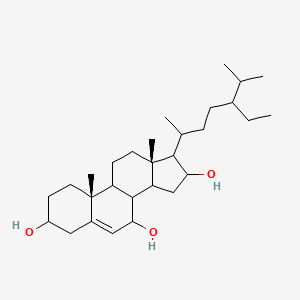

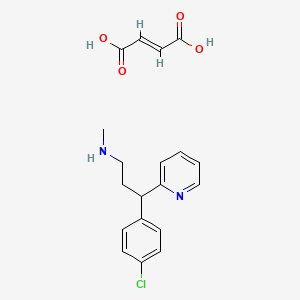

![2-Amino-1-[4-[[methyl(propan-2-yl)amino]methyl]piperidin-1-yl]propan-1-one](/img/structure/B14801466.png)
![6-chloro-2-methyl-4H-pyrido[3,2-b][1,4]oxazin-3-one](/img/structure/B14801470.png)
